molecular formula C16H21NO4 B1404406 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester CAS No. 727382-68-5

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester

Cat. No.: B1404406
CAS No.: 727382-68-5
M. Wt: 291.34 g/mol
InChI Key: GSSBCHMKZXJMBT-GXDHUFHOSA-N
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Description

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is an organic compound with the chemical formula C18H23NO4. It is a derivative of β-keto esters, which are known for their significant role in organic synthesis due to their electrophilic and nucleophilic sites . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester typically involves the transesterification of β-keto esters . This process can be catalyzed by various agents, including pure silica, SAFI, SAFII, and SHF catalysts . The reaction conditions often require heating and the presence of alcohols, such as ethyl acetoacetate and 3-phenylpropanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzyloxy-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester include other β-keto esters and their derivatives. Examples include:

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Benzyl acetoacetate

Uniqueness

What sets this compound apart is its unique structure, which allows for specific interactions in chemical reactions and biological systems. Its benzyloxy group provides additional stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-4-21-16(19)14(10-17(2)3)15(18)12-20-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBCHMKZXJMBT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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